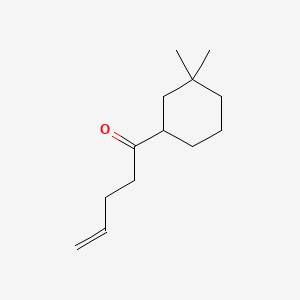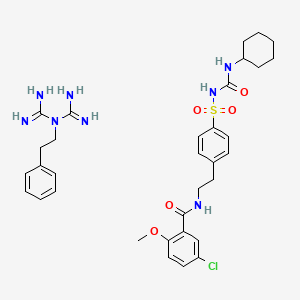
Brevicolline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-4-(1-methyl-2-pyrrolidinyl)-, (S)- is a natural product found in Carex brevicollis with data available.
Scientific Research Applications
Synthesis and Catalysis
Brevicolline has been utilized as an organocatalyst in the synthesis of spirooxindole derivatives, showcasing its effectiveness in asymmetric catalysis. A study demonstrated that Brevicolline, compared to other catalysts like Cinchonidine or Cinchonine, efficiently catalyzes the formation of spiro[oxindole-3,4'-4'H-pirane] derivatives from isatins, acetylacetone/ethyl 3-oxobutanoate, and malononitrile, resulting in optically active forms with very good to excellent yields (Macaev et al., 2011).
Origin and Biosynthesis
Research into the biosynthesis of Brevicolline has revealed that DL-[2−14C] tryptophan and sodium [2−14C] pyrotartrate are precursors for the β-carboline moiety of Brevicolline, while sodium formate serves as a precursor for the N-methyl grouping. This indicates the involvement of these compounds in the natural synthesis of Brevicolline within certain plant species (Kompiš et al., 2004).
Ecological Interactions
Brevicolline's ecological role has been studied in the context of the sedge Carex brevicollis, where it is associated with toxicity to livestock. The presence of non-systemic fungal endophytes in C. brevicollis may influence the plant's Brevicolline content, suggesting an intricate interaction between the plant, its endophytes, and the surrounding ecosystem. This interaction could be a factor in the variability of Brevicolline content in plants from different habitats (Canals et al., 2014).
Neurobiology and Extracellular Matrix
In the realm of neurobiology, Brevicolline (or closely related compounds) has been implicated in the structure and function of the brain's extracellular matrix. Studies have shown that Brevican, a brevicolline-related proteoglycan, is involved in the formation of perineuronal nets and may influence synaptic plasticity, learning, and memory. This suggests that Brevicolline or its derivatives could play a role in neural development and function, potentially offering insights into neurological disorders and their treatment (Brakebusch et al., 2002).
properties
CAS RN |
20069-02-7 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-methyl-4-[(2S)-1-methylpyrrolidin-2-yl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H19N3/c1-11-17-16(12-6-3-4-7-14(12)19-17)13(10-18-11)15-8-5-9-20(15)2/h3-4,6-7,10,15,19H,5,8-9H2,1-2H3/t15-/m0/s1 |
InChI Key |
DIZAFWUMCZPYGF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
Canonical SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
synonyms |
(S)-brevicolline brevicolline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



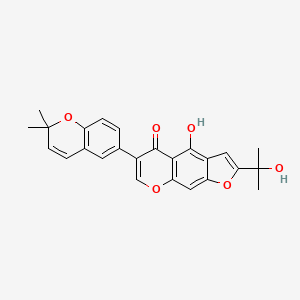
![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)
![(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide](/img/structure/B1239580.png)
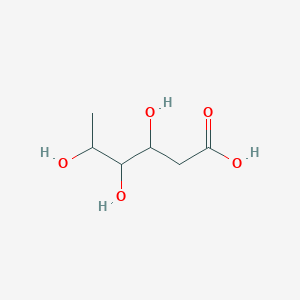

![methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate](/img/structure/B1239584.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)
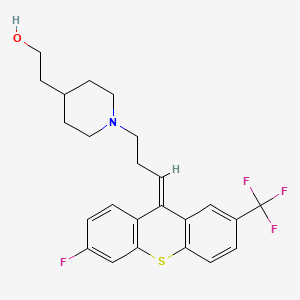

![[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1239590.png)
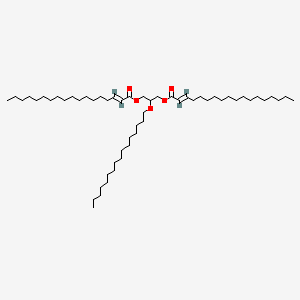
![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)
